molecular formula C4H7NO2S B2484492 3-Amino-2,3-dihydrothiophene 1,1-dioxide CAS No. 56275-95-7

3-Amino-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2484492
CAS No.: 56275-95-7
M. Wt: 133.17
InChI Key: YQYVLIKFODWGAV-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C4H7NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,3-dihydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium persulfate or oxalyl peroxide under controlled conditions . Another method involves the reduction of thiophene-2,3-dione followed by amination . The reaction conditions typically require the use of hydrogen gas as a reducing agent and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium persulfate, oxalyl peroxide.

    Reducing Agents: Hydrogen gas, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVLIKFODWGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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